8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Description
“8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the CAS number 867040-22-0 . It has a molecular formula of C25H28N2O5S and a molecular weight of 468.56522 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 468.56522 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Synthesis and Chemical Reactions :
- Rozhkova et al. (2013) explored the synthesis of related spirocyclic systems, specifically focusing on reactions involving nitriles and concentrated sulfuric acid, leading to the formation of spirocyclic and dihydroisoquinoline derivatives (Rozhkova et al., 2013).
- Shklyaev et al. (2011) studied the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, noting their biological activity and detailing methods of synthesis through three-component condensation (Shklyaev et al., 2011).
Crystallography and Molecular Structure :
- Graus et al. (2010) described the preparation of diazaspiro[4.5]decane derivatives and discussed their molecular and crystal structures, emphasizing the influence of substituents on supramolecular arrangements (Graus et al., 2010).
Organic Nonlinear Optical Material :
- Kagawa et al. (1994) identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new material suitable for nonlinear optical devices. The study covered material purification, crystal growth, characterization, and optical properties, including its application in frequency doublers of laser diodes (Kagawa et al., 1994).
properties
IUPAC Name |
8-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-4-6-20(14-18(17)2)33(28,29)23-16-26-22-7-5-19(30-3)15-21(22)24(23)27-10-8-25(9-11-27)31-12-13-32-25/h4-7,14-16H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKEJZUXMZZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
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